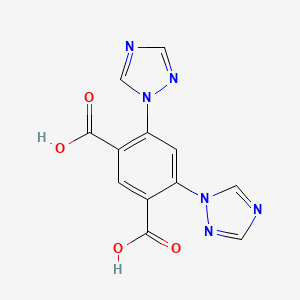
t-Boc-N-amido-PEG6-Tos
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
t-Boc-N-amido-PEG6-Tos: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG6-Tos typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
PEGylation: The protected amino group is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and PEGylation: Large quantities of the amino group are protected and PEGylated using automated reactors.
Purification: The intermediate products are purified using techniques such as column chromatography.
Final Tosylation: The final tosylation step is carried out in large reactors, followed by purification and quality control
化学反応の分析
Types of Reactions:
Substitution Reactions: t-Boc-N-amido-PEG6-Tos undergoes nucleophilic substitution reactions where the tosyl group is replaced by nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents
Major Products:
Substitution Products: The major products are PEGylated compounds with various functional groups replacing the tosyl group.
Deprotected Amine: The deprotected amine is a key intermediate for further functionalization
科学的研究の応用
Chemistry: t-Boc-N-amido-PEG6-Tos is widely used in the synthesis of PROTACs, which are valuable tools for studying protein function and developing targeted therapies .
Biology: In biological research, this compound is used to create PROTACs that selectively degrade specific proteins, allowing researchers to study protein degradation pathways and cellular processes .
Medicine: PROTACs synthesized using this compound have potential therapeutic applications, particularly in the treatment of diseases caused by aberrant protein function, such as cancer and neurodegenerative disorders .
Industry: In the pharmaceutical industry, this compound is used in the development of novel drug candidates that target specific proteins for degradation .
作用機序
t-Boc-N-amido-PEG6-Tos functions as a linker in PROTACs, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
類似化合物との比較
t-Boc-N-amido-PEG6-acid: Contains a terminal carboxylic acid and Boc-protected amino group, used for similar PEGylation purposes.
t-Boc-N-amido-PEG6-amine: A heterobifunctional PEG derivative used in the preparation of intramolecular linking agents.
Uniqueness: t-Boc-N-amido-PEG6-Tos is unique due to its tosyl group, which allows for selective nucleophilic substitution reactions, making it a versatile linker for the synthesis of various PROTACs .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO10S/c1-21-5-7-22(8-6-21)36(27,28)34-20-19-33-18-17-32-16-15-31-14-13-30-12-11-29-10-9-25-23(26)35-24(2,3)4/h5-8H,9-20H2,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHWXQLQWBHGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(4-chlorophenyl)amino]urea](/img/structure/B8227301.png)
![5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetramethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8227308.png)
![4-[3-bromo-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8227309.png)






![1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B8227350.png)
![2-(5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B8227372.png)


![Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B8227402.png)
